molecular formula C18H27NO2 B262604 N-cyclooctyl-3-(4-methoxyphenyl)propanamide

N-cyclooctyl-3-(4-methoxyphenyl)propanamide

Katalognummer B262604
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: IAVOIRPPFMYDRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclooctyl-3-(4-methoxyphenyl)propanamide, also known as CPP-115, is a compound that has gained significant attention in the scientific research community. CPP-115 is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal activity, and its dysregulation has been implicated in various neurological disorders. CPP-115 has been studied for its potential therapeutic applications in the treatment of these disorders.

Wirkmechanismus

N-cyclooctyl-3-(4-methoxyphenyl)propanamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound can increase the levels of GABA in the brain, which can reduce neuronal excitability and prevent seizures. Additionally, increased GABA levels can reduce anxiety-like behavior and drug-seeking behavior in animal models.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, which can have various biochemical and physiological effects. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal activity, and its dysregulation has been implicated in various neurological disorders. By increasing GABA levels, this compound can reduce neuronal excitability and prevent seizures. Additionally, increased GABA levels can reduce anxiety-like behavior and drug-seeking behavior in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclooctyl-3-(4-methoxyphenyl)propanamide is its high potency as a GABA-AT inhibitor, which allows for lower dosages and reduces the risk of side effects. Additionally, this compound has been shown to have a long half-life, which can improve its efficacy as a therapeutic agent. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have low bioavailability, which can limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the study of N-cyclooctyl-3-(4-methoxyphenyl)propanamide. One potential application is in the treatment of epilepsy, as this compound has been shown to reduce seizure activity in animal models. Additionally, this compound has been studied for its potential use in the treatment of anxiety and addiction, and further studies are needed to determine its efficacy in these areas. Another future direction is the development of more efficient synthesis methods for this compound, which could improve its yield and reduce its cost. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesemethoden

N-cyclooctyl-3-(4-methoxyphenyl)propanamide can be synthesized using a multi-step process involving the reaction of cyclooctylamine with 4-methoxybenzoyl chloride, followed by a coupling reaction with ethyl chloroformate and the final deprotection step. The yield of this compound can be improved by optimizing the reaction conditions and using a more efficient deprotection method.

Wissenschaftliche Forschungsanwendungen

N-cyclooctyl-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to increase GABA levels in the brain, which can reduce neuronal excitability and prevent seizures. This compound has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. Additionally, this compound has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Eigenschaften

Molekularformel

C18H27NO2

Molekulargewicht

289.4 g/mol

IUPAC-Name

N-cyclooctyl-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C18H27NO2/c1-21-17-12-9-15(10-13-17)11-14-18(20)19-16-7-5-3-2-4-6-8-16/h9-10,12-13,16H,2-8,11,14H2,1H3,(H,19,20)

InChI-Schlüssel

IAVOIRPPFMYDRY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CCCCCCC2

Kanonische SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CCCCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.